m-PEG4-(CH2)3-methyl ester
Overview
Description
m-PEG4-(CH2)3-methyl ester is a polyethylene glycol (PEG) derivative with a methyl ester end group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The PEG spacer in its structure increases its versatility and applicability in various fields .
Mechanism of Action
Target of Action
The primary target of m-PEG4-(CH2)3-methyl ester is to serve as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound, as a PEG linker, contains a methyl ester end group . This methyl ester can be hydrolyzed under strong basic conditions . The hydrophilic PEG chain increases the solubility of the compound in aqueous media .
Biochemical Pathways
The compound plays a crucial role in the mechanism of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The introduction of PEG can increase the water solubility of PROTAC molecules, affecting cell permeability and thereby influencing oral absorption .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its PEG linker structure . The hydrophilic PEG chain increases the solubility of the compound in aqueous media . This property can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly its bioavailability .
Result of Action
The primary result of the action of this compound is the increased solubility of the PROTAC molecules in aqueous media . This increased solubility can enhance the efficacy of the PROTACs by improving their cell permeability and oral absorption .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The methyl ester end group of the compound can be hydrolyzed under strong basic conditions . Therefore, the pH of the environment can influence the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-(CH2)3-methyl ester typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the esterification of a PEG derivative with a carboxylic acid or its derivative in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
m-PEG4-(CH2)3-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The methyl ester group can be hydrolyzed under strong basic conditions to form a free acid
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution is commonly used for hydrolysis reactions
Substitution: Various nucleophiles, such as amines or thiols, can be used under mild to moderate conditions
Major Products Formed
Scientific Research Applications
m-PEG4-(CH2)3-methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Employed in the modification of biomolecules to enhance their solubility and stability
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents
Industry: Applied in the production of various industrial products, including coatings and adhesives
Comparison with Similar Compounds
Similar Compounds
m-PEG4-(CH2)3-acid: Similar structure but with a free acid group instead of a methyl ester
m-PEG4-(CH2)3-amine: Contains an amine group instead of a methyl ester
m-PEG4-(CH2)3-thiol: Features a thiol group in place of the methyl ester
Uniqueness
m-PEG4-(CH2)3-methyl ester is unique due to its combination of a PEG spacer and a methyl ester end group. This combination provides enhanced solubility, stability, and versatility in various applications compared to its similar compounds .
Properties
IUPAC Name |
methyl 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6/c1-14-6-7-17-10-11-18-9-8-16-5-3-4-12(13)15-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAKKRXIAOWIKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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